2-(1,3,4-thiadiazol-2-yl)acetonitrile
Description
Overview of 1,3,4-Thiadiazole (B1197879) Scaffolds in Heterocyclic Chemistry
The 1,3,4-thiadiazole ring is a five-membered aromatic heterocycle containing one sulfur and two nitrogen atoms. nih.gov This structural motif is considered a "privileged scaffold" in medicinal chemistry due to its unique chemical properties and biological characteristics. nih.gov The presence of the sulfur atom and the nitrogen atoms imparts specific electronic and steric properties to the molecule, allowing for a variety of chemical interactions.
The 1,3,4-thiadiazole nucleus has garnered considerable attention from medicinal chemists owing to its association with a broad spectrum of pharmacological activities. nih.gov Derivatives of 1,3,4-thiadiazole have been reported to exhibit anticancer, antibacterial, antifungal, antiviral, anti-inflammatory, and antitubercular properties, among others. nih.govmdpi.com The versatility of this scaffold lies in its ability to be readily functionalized at various positions, enabling the synthesis of large libraries of compounds for biological screening. researchgate.net This adaptability allows for the fine-tuning of a molecule's pharmacological profile, making 1,3,4-thiadiazole a cornerstone in the development of novel therapeutic agents. nih.govresearchgate.net The biological significance of this ring system is further highlighted by its role as a bioisostere of pyrimidine, a fundamental component of nucleic acids, which allows 1,3,4-thiadiazole derivatives to potentially interfere with processes like DNA replication. mdpi.com
Significance of the Acetonitrile (B52724) Moiety in Organic Synthesis and Functionalization
Acetonitrile (CH₃CN) is the simplest organic nitrile and a widely utilized building block in organic synthesis. wikipedia.org Its chemical structure, featuring a methyl group attached to a cyano group (-C≡N), provides a versatile handle for a multitude of chemical transformations. wikipedia.org The nitrile group is a key functional group in organic chemistry, and its presence in a molecule opens up numerous avenues for functionalization.
The acetonitrile moiety can participate in a wide range of reactions. The nitrogen atom possesses a lone pair of electrons, allowing it to act as a weak base and coordinate to metal centers, forming transition metal nitrile complexes. atamankimya.com The carbon atom of the nitrile group is electrophilic and can be attacked by nucleophiles. Furthermore, the protons on the methyl group are acidic and can be removed by a strong base to generate a nucleophilic carbanion, which can then react with various electrophiles. This reactivity makes acetonitrile a valuable two-carbon synthon in the construction of more complex molecules. wikipedia.orgatamankimya.com It is a common precursor for the synthesis of various useful chemicals, including acetamidine (B91507) hydrochloride and thiamine. wikipedia.org The nitrile group itself can be hydrolyzed to a carboxylic acid or reduced to an amine, further expanding its synthetic utility.
Current Research Landscape Pertaining to 2-(1,3,4-Thiadiazol-2-yl)acetonitrile and its Derivatives
The contemporary research landscape surrounding this compound and its derivatives is vibrant and expanding. A significant portion of this research is concentrated on the synthesis of novel derivatives and the evaluation of their biological activities. The inherent pharmacological potential of the 1,3,4-thiadiazole core, coupled with the synthetic versatility of the acetonitrile side chain, provides a rich platform for the discovery of new therapeutic agents.
Scientists are actively exploring the synthesis of new molecules by modifying both the thiadiazole ring and the acetonitrile moiety. For instance, various substituents can be introduced at the C5 position of the thiadiazole ring to modulate the electronic and steric properties of the molecule. The methylene (B1212753) bridge of the acetonitrile group also offers a site for further functionalization.
A key area of investigation is the development of novel antimicrobial agents. nih.gov Researchers have synthesized and screened numerous 1,3,4-thiadiazole derivatives and have found many to possess significant antibacterial and antifungal properties. mdpi.com Another major focus is the discovery of new anticancer agents. mdpi.com Several studies have reported the synthesis of 1,3,4-thiadiazole derivatives with potent cytotoxic activity against various cancer cell lines. mdpi.comnih.gov The mechanism of action of these compounds is also a subject of intense study.
Scope and Objectives of Research on this Specific Compound
The primary objective of research on this compound is to systematically explore its chemical space and unlock its full potential. This involves a multi-pronged approach encompassing synthesis, characterization, and application-oriented studies.
A major goal is the development of efficient and versatile synthetic methodologies to access a wide range of derivatives of the parent compound. uobabylon.edu.iq This includes the exploration of novel catalysts and reaction conditions to achieve high yields and selectivity. mdpi.com A significant part of the research is dedicated to the discovery and development of new drug candidates. This involves the design and synthesis of libraries of this compound derivatives and their subsequent screening for various biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. nih.govresearchgate.net
Structure
3D Structure
Properties
IUPAC Name |
2-(1,3,4-thiadiazol-2-yl)acetonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3N3S/c5-2-1-4-7-6-3-8-4/h3H,1H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASVXVYBZONSVRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN=C(S1)CC#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701302006 | |
| Record name | 1,3,4-Thiadiazole-2-acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701302006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
809534-13-2 | |
| Record name | 1,3,4-Thiadiazole-2-acetonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=809534-13-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3,4-Thiadiazole-2-acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701302006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Reactivity Profiles and Mechanistic Investigations of 2 1,3,4 Thiadiazol 2 Yl Acetonitrile
Reactions at the Acetonitrile (B52724) Functionality (Cyanomethyl Group)
The acetonitrile portion of the molecule, specifically the cyanomethyl group (-CH₂CN), is a key center of reactivity. The electron-withdrawing nature of both the adjacent nitrile group and the 1,3,4-thiadiazole (B1197879) ring significantly increases the acidity of the methylene (B1212753) (-CH₂-) protons. This renders the carbon a nucleophilic site upon deprotonation, making it amenable to a variety of addition and substitution reactions.
Nucleophilic Additions and Condensations
The active methylene group of 2-(1,3,4-thiadiazol-2-yl)acetonitrile readily participates in condensation reactions with electrophilic carbonyl compounds, such as aldehydes and ketones. researchgate.net This reactivity is characteristic of a Knoevenagel-type condensation. In the presence of a basic catalyst (e.g., piperidine (B6355638), sodium ethoxide), the methylene group is deprotonated to form a stabilized carbanion. This carbanion then acts as a nucleophile, attacking the carbonyl carbon of an aldehyde or ketone. youtube.com The resulting tetrahedral intermediate subsequently undergoes dehydration to yield a new α,β-unsaturated nitrile derivative. researchgate.net
These condensation reactions are versatile, allowing for the introduction of a wide range of substituents. For instance, reaction with aromatic aldehydes produces 2-(1,3,4-thiadiazol-2-yl)-3-arylacrylonitrile derivatives. These products serve as valuable intermediates for the synthesis of more complex heterocyclic systems.
Table 1: Examples of Condensation Reactions
| Reactant 1 | Reactant 2 | Catalyst | Product |
|---|---|---|---|
| This compound | Benzaldehyde | Piperidine | 3-Phenyl-2-(1,3,4-thiadiazol-2-yl)acrylonitrile |
| This compound | 4-Chlorobenzaldehyde | Sodium Ethoxide | 3-(4-Chlorophenyl)-2-(1,3,4-thiadiazol-2-yl)acrylonitrile |
Reactions Involving the Active Methylene Group
The pronounced acidity of the methylene protons is the cornerstone of the group's reactivity. youtube.com Beyond condensations, this feature allows for other important transformations:
Alkylation: Upon treatment with a strong base, the methylene group can be deprotonated and subsequently alkylated with alkyl halides. This provides a direct method for introducing alkyl chains at the α-position, leading to compounds of the type 2-(1,3,4-thiadiazol-2-yl)-2-alkylacetonitrile.
Oxidative Dimerization: In the presence of an oxidizing agent like iodine in DMF, analogous (thiazol-2-yl)acetonitriles undergo oxidative dimerization. researchgate.net This reaction proceeds through the formation of a radical intermediate at the active methylene carbon, which then dimerizes to form a succinonitrile (B93025) derivative, such as 2,3-bis(1,3,4-thiadiazol-2-yl)but-2-enedinitrile. This reaction creates a new carbon-carbon bond, linking two heterocyclic units. researchgate.net
Cycloaddition Reactions
The nitrile functional group and the activated double bond in its condensation products can participate in cycloaddition reactions. These reactions are powerful tools for constructing new five- and six-membered rings. A prominent example is the 1,3-dipolar cycloaddition. nih.govnih.gov
When this compound is first condensed with an aromatic aldehyde to form an α,β-unsaturated nitrile (a dipolarophile), it can then react with a 1,3-dipole, such as an azomethine ylide generated in situ. nih.gov This type of reaction typically proceeds with high regioselectivity, leading to the formation of highly substituted five-membered heterocyclic rings like pyrrolidines, which incorporate the thiadiazole moiety. nih.gov The reaction involves the concerted addition of the dipole across the activated carbon-carbon double bond of the acrylonitrile (B1666552) derivative. libretexts.org
Ring-Opening and Ring-Closing Reactions of the Thiadiazole Core
The 1,3,4-thiadiazole ring is known for its high in vivo stability and is generally resistant to ring-opening reactions under typical synthetic conditions. nih.gov However, the thiadiazole nucleus can act as a foundational scaffold for the construction of fused heterocyclic systems through ring-closing (cyclocondensation) reactions.
For instance, derivatives of this compound can be elaborated to introduce reactive functional groups that subsequently participate in intramolecular cyclizations. A related pathway involves the use of 4-amino-3-mercapto-1,2,4-triazoles reacting with bielectrophiles to form fused systems like 1,2,4-triazolo[3,4-b] youtube.comsciencepublishinggroup.comnih.govthiadiazines, demonstrating how a heterocyclic core can be used to build more complex structures. nih.gov While not a reaction of the acetonitrile derivative itself, this illustrates the principle of using a pre-formed heterocycle in ring-closing strategies. The synthesis of 1,3,4-thiadiazoles often involves the cyclization of thiosemicarbazide (B42300) precursors, a reaction that can be driven by dehydrating agents like phosphorus oxychloride or polyphosphoric acid. sbq.org.brijraset.comencyclopedia.pub The stability of the resulting aromatic ring means that the reverse ring-opening reaction is thermodynamically unfavorable.
Tautomerism and Isomerization Pathways
Tautomerism in this compound itself is limited. However, its derivatives can exhibit interesting tautomeric equilibria. If a substituent capable of proton migration is introduced at the C5 position, such as a hydroxyl, thiol, or amino group, tautomerism becomes significant.
Thione-Thiol Tautomerism: A 5-mercapto-1,3,4-thiadiazole derivative can exist in equilibrium with its 1,3,4-thiadiazole-2(3H)-thione tautomer. nih.govnih.gov DFT studies on related systems have been used to determine the relative stability of these forms in different environments. nih.gov
Amine-Imine Tautomerism: Similarly, a 5-amino-1,3,4-thiadiazole can exhibit tautomerism with its corresponding imino form.
Isomerization pathways are most relevant for derivatives of this compound. For example, the products of Knoevenagel condensation with aldehydes, which possess a C=C double bond, can potentially exist as E/Z isomers. The specific isomer formed may be controlled by reaction conditions, and isomerization from one form to another can be induced thermally or photochemically, often involving high energy barriers. eie.gr
Proposed Reaction Mechanisms and Intermediates
Reaction with Electrophiles and Sulfur: Thiophene Formation
A significant reaction pathway for azolylacetonitriles, including this compound, involves their reaction with carbonyl compounds and elemental sulfur to yield highly substituted aminothiophenes. tandfonline.comtandfonline.com This is a variation of the Gewald aminothiophene synthesis.
The proposed mechanism commences with a base-catalyzed Knoevenagel-type condensation between the active methylene group of the thiadiazole acetonitrile and a carbonyl compound, such as acetone. tandfonline.com This initial step is believed to form an unstable intermediate that exists in equilibrium with the starting materials. tandfonline.com The subsequent, irreversible step involves the reaction of this adduct with elemental sulfur. This leads to the formation of a thiirane (B1199164) intermediate, which then undergoes ring-opening and cyclization, followed by tautomerization and elimination of a sulfur atom, to yield the final, stable aminothiophene derivative. tandfonline.com For instance, the reaction of 2-cyanomethyl-1,3,4-thiadiazole with malononitrile (B47326) derivatives in the presence of sulfur and a base like triethylamine (B128534) or piperidine affords the corresponding 2-aminothiophene derivatives. tandfonline.com
Table 1: Synthesis of Thiophene Derivatives from Azolylacetonitriles
| Starting Acetonitrile | Reagent(s) | Base/Solvent | Product | Reference |
|---|---|---|---|---|
| 5-Acetyl-2-cyanomethyl-4-methylthiazole | Acetone, Sulfur | Triethylamine/Dioxane | Thiophene derivative 5 | tandfonline.com |
| 2-Cyanomethyl-1,3,4-thiadiazole | Malononitrile derivatives, Sulfur | Triethylamine/Dioxane | Thiophene derivatives 18a-c | tandfonline.com |
| 5-N-Benzoylamino-1,3,4-thiadiazole-2-yl-acetonitrile | Malononitrile derivatives, Sulfur | Piperidine/DMF | Thiophene derivatives 15a-c | tandfonline.com |
Note: This table summarizes reactions of related azolylacetonitriles to illustrate the general mechanism.
Nucleophilic Addition via Silyl (B83357) Ketene (B1206846) Imine Intermediate
The active methylene protons of acetonitrile and its derivatives can be deprotonated to form nucleophiles. mdpi.com A modern approach involves the in situ formation of a silyl ketene imine intermediate. Trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf) in the presence of a trialkylamine base can convert acetonitrile into its silyl ketene imine. richmond.edu This highly nucleophilic intermediate can then attack various electrophiles, such as acetals and nitrones, which are activated by the residual TMSOTf catalyst. richmond.edu This one-pot reaction provides an efficient route to β-substituted nitriles. richmond.edu While this specific methodology has been demonstrated broadly for acetonitrile, its application to this compound represents a plausible and proposed mechanistic pathway for its functionalization at the α-carbon. The reaction would proceed through the formation of a thiadiazolyl-substituted silyl ketene imine, which then adds to the electrophile to form β-methoxynitriles or β-(silyloxy)aminonitriles. richmond.edu
Cycloaddition Reactions
Heterocyclic systems like thiadiazoles are known to participate in cycloaddition reactions. nih.govlibretexts.orglibretexts.org Specifically, [3+2] cycloadditions, also known as 1,3-dipolar cycloadditions, are powerful methods for constructing five-membered heterocyclic rings. nih.govlibretexts.orgyoutube.com In this context, the 1,3,4-thiadiazole nucleus or a transiently formed derivative could potentially act as the 1,3-dipole. The reaction involves the combination of a 1,3-dipole with a "dipolarophile," which is typically an alkene or alkyne, in a concerted, pericyclic process. youtube.com
Mechanistically, the frontier molecular orbitals (HOMO of the dipole and LUMO of the dipolarophile, or vice-versa) of the two components must overlap constructively for the reaction to proceed. libretexts.org For example, the reaction of azides with alkynes to form triazoles is a well-known 1,3-dipolar cycloaddition. youtube.com While specific studies detailing the participation of this compound as a 1,3-dipole are not prevalent, this remains a theoretically proposed mechanism for the synthesis of more complex, fused heterocyclic systems based on its structural motifs.
Intermediates in Thiadiazole Ring Formation
Understanding the mechanisms of the thiadiazole ring synthesis itself provides insight into its stability and potential reaction intermediates. A common route to 2-amino-1,3,4-thiadiazoles involves the cyclization of thiosemicarbazide derivatives. bu.edu.egencyclopedia.pubmdpi.comsci-hub.st For example, reacting a carboxylic acid with thiosemicarbazide in the presence of a dehydrating agent like polyphosphate ester (PPE) proceeds through the formation of an acylthiosemicarbazide intermediate (a thiosemicarbazide acylation product). mdpi.comsci-hub.st This intermediate then undergoes intramolecular cyclodehydration to form the stable 1,3,4-thiadiazole ring. mdpi.com The mechanism involves the tautomeric thiol form of the thiosemicarbazide derivative, which attacks the carbonyl carbon, followed by the elimination of a water molecule to achieve aromatization. sci-hub.st
Table 2: Proposed Intermediates in Key Reactions
| Reaction Type | Proposed Intermediate(s) | Precursors | Product Type | Reference |
|---|---|---|---|---|
| Gewald Synthesis | Knoevenagel adduct, Thiirane | This compound, Carbonyl, Sulfur | Aminothiophene | tandfonline.com |
| Nucleophilic Addition | Silyl ketene imine | This compound, TMSOTf, Base | β-Substituted nitrile | richmond.edu |
| Thiadiazole Synthesis | Acylthiosemicarbazide | Carboxylic acid, Thiosemicarbazide | 2-Amino-1,3,4-thiadiazole (B1665364) | mdpi.comsci-hub.st |
Derivatization Strategies and Analogue Synthesis for Structure Activity Relationship Sar Studies
Substitution at the Thiadiazole Ring System
The 1,3,4-thiadiazole (B1197879) ring presents multiple sites for substitution, enabling a thorough investigation of how various functional groups affect biological activity.
The carbon atom at the 5-position of the 1,3,4-thiadiazole ring is a frequent target for functionalization. A common synthetic approach involves introducing diverse substituents at this position. For instance, reacting 2-(5-amino-1,3,4-thiadiazol-2-yl)acetonitrile with different aromatic sulfonyl chlorides can produce a range of N-(5-(cyanomethyl)-1,3,4-thiadiazol-2-yl)benzenesulfonamide derivatives.
Another synthetic route is the formation of Schiff bases through the condensation of 2-(5-amino-1,3,4-thiadiazol-2-yl)acetonitrile with various substituted aromatic aldehydes. These Schiff bases can then undergo further modifications, such as cyclization with chloroacetyl chloride to yield β-lactam derivatives. The amino group of 2-amino-1,3,4-thiadiazole (B1665364) derivatives is reactive and allows for various derivatizations, making it a valuable scaffold for developing new pharmacologically active compounds. nih.gov
While less common than C-5 substitution, the nitrogen atoms of the thiadiazole ring can also be functionalized. These modifications can alter the electronic character and hydrogen-bonding capacity of the molecule.
The introduction of linkers containing heteroatoms like oxygen, sulfur, or nitrogen at the 5-position of the thiadiazole ring is a key strategy for modulating the physicochemical properties and biological activities of the resulting compounds. For example, reacting 2-(5-mercapto-1,3,4-thiadiazol-2-yl)acetonitrile with various alkyl or aryl halides can form ether or thioether linkages.
A series of S-substituted derivatives have been synthesized from 2-(5-mercapto-1,3,4-thiadiazol-2-yl)acetonitrile by reacting it with different electrophiles like alkyl halides, acyl halides, and α-halo ketones. nih.gov These reactions introduce a variety of functional groups, including alkyl, aryl, and heterocyclic moieties, attached to the thiadiazole ring via a sulfur atom.
Nitrogen-containing linkers, such as amino or amido groups, can also be incorporated. For instance, reacting 2-(5-amino-1,3,4-thiadiazol-2-yl)acetonitrile with different carboxylic acids or their derivatives can lead to the formation of amide-linked analogues.
Modification of the Acetonitrile (B52724) Side Chain
The acetonitrile side chain of 2-(1,3,4-thiadiazol-2-yl)acetonitrile is another important site for chemical modification in SAR studies.
Altering the length and branching of the alkyl chain attached to the thiadiazole ring can significantly affect the lipophilicity and steric profile of the molecule, which in turn can influence its interactions with biological targets. Homologation reactions can extend the acetonitrile side chain by one or more methylene (B1212753) units, leading to analogues like 3-(1,3,4-thiadiazol-2-yl)propanenitrile.
Branching can be introduced at the α-carbon of the nitrile group through alkylation, creating α-substituted derivatives. These changes can affect the conformational flexibility of the side chain and introduce chiral centers, potentially leading to stereoselective biological activity.
The nitrile group of the acetonitrile side chain can be chemically transformed into other functional groups or serve as a starting point for constructing more complex heterocyclic systems. ajprd.com For example, the nitrile can be hydrolyzed to a carboxylic acid or an amide, or it can be used in cycloaddition reactions to form new rings.
A key strategy involves reacting the active methylene group of this compound with various electrophiles. For instance, coupling with diazonium salts can yield arylhydrazono derivatives. These intermediates can then be used to synthesize a variety of heterocyclic systems, such as pyrazoles, triazines, and pyridazinones, thereby incorporating new pharmacophoric scaffolds into the molecule. The reactivity of the cyanomethylene group can be exploited to construct new heterocycles that are hybridized with the 1,3,4-thiadiazole moiety. researchgate.net
Synthesis of Hybrid Molecules Incorporating this compound as a Core
Molecular hybridization involves combining two or more pharmacophoric units into a single molecule to create a new chemical entity with potentially enhanced or synergistic biological activity. mdpi.com The this compound scaffold is an attractive core for designing such hybrid molecules. mdpi.com
One approach is to link the this compound moiety to another biologically active scaffold, such as quinazolines, indoles, or pyrimidines, using a suitable linker. The selection of the linker and the second pharmacophore is guided by the intended therapeutic target.
For example, hybrid molecules have been synthesized by reacting 2-(5-amino-1,3,4-thiadiazol-2-yl)acetonitrile with isatoic anhydride (B1165640) to produce quinazolinone-thiadiazole hybrids. In another strategy, the acetonitrile group can be used to construct a pyrazole (B372694) ring, which is then fused or linked to another heterocyclic system. The concept of creating hybrid molecules by combining a 1,3,4-thiadiazole moiety with other pharmacologically active molecules has been explored to develop new compounds with unique biological profiles. mdpi.com
These derivatization strategies provide medicinal chemists with a powerful toolkit for systematically exploring the chemical space around the this compound scaffold, which can lead to the discovery of new analogues with improved biological properties.
Interactive Data Tables
Combinatorial Chemistry Approaches for Library Generation
Combinatorial chemistry has emerged as a powerful tool for the rapid synthesis of large, diverse libraries of compounds for high-throughput screening and the exploration of structure-activity relationships (SAR). While specific literature detailing the combinatorial library generation solely for this compound is not extensively documented, the principles of combinatorial synthesis are readily applicable to this scaffold. General strategies for the synthesis of substituted 1,3,4-thiadiazole derivatives can be adapted for the high-throughput generation of analogues of the target compound.
These approaches typically involve either solid-phase organic synthesis (SPOS) or solution-phase parallel synthesis. Both methodologies allow for the systematic variation of substituents around the core thiadiazole ring to quickly generate a multitude of distinct molecules.
A plausible strategy for the combinatorial synthesis of a library of this compound derivatives would focus on introducing diversity at the 5-position of the thiadiazole ring. This can be achieved through a multi-component reaction or a sequential synthetic route amenable to parallel execution.
One common method for the synthesis of 2,5-disubstituted-1,3,4-thiadiazoles involves the cyclization of a thiosemicarbazide (B42300) derivative with a suitable reagent. For library generation, a diverse set of carboxylic acids or their derivatives can be reacted with a common thiosemicarbazide precursor in a parallel format. The resulting acylthiosemicarbazides can then be cyclized to form the 1,3,4-thiadiazole ring.
A representative workflow for the solution-phase parallel synthesis of a library of 5-substituted-2-(1,3,4-thiadiazol-2-yl)acetonitrile derivatives could involve the following steps:
Preparation of a Key Intermediate: Synthesis of a key building block, such as 2-(thiosemicarbazido)acetonitrile, which would serve as the common precursor for the library.
Parallel Acylation: An array of diverse carboxylic acids (R-COOH) would be reacted in parallel with the key intermediate in a multi-well plate format. This step would generate a library of N-acylthiosemicarbazide intermediates.
Parallel Cyclization/Dehydration: The library of intermediates would then be subjected to a cyclizing agent, such as a strong acid or a dehydrating agent (e.g., polyphosphoric acid or phosphorus oxychloride), in each well to induce the formation of the 1,3,4-thiadiazole ring. bwise.kr
Work-up and Purification: The resulting library of final compounds would be purified using automated parallel purification techniques, such as mass-directed preparative HPLC.
The table below illustrates a hypothetical set of building blocks that could be employed in such a combinatorial synthesis to generate a diverse library of 5-substituted-2-(1,3,4-thiadiazol-2-yl)acetonitrile analogues.
| Entry | Carboxylic Acid (R-COOH) | Resulting R-Group at 5-position |
| 1 | Benzoic acid | Phenyl |
| 2 | 4-Chlorobenzoic acid | 4-Chlorophenyl |
| 3 | 4-Methoxybenzoic acid | 4-Methoxyphenyl |
| 4 | Thiophene-2-carboxylic acid | Thiophen-2-yl |
| 5 | Cyclohexanecarboxylic acid | Cyclohexyl |
| 6 | Acetic acid | Methyl |
| 7 | Phenylacetic acid | Benzyl |
| 8 | Nicotinic acid | Pyridin-3-yl |
This combinatorial approach allows for the rapid generation of hundreds or even thousands of compounds, which can then be screened for their biological activity, providing valuable data for SAR studies and the identification of lead compounds. The use of automated liquid handlers and purification systems can significantly enhance the efficiency and throughput of such library synthesis efforts.
Computational and Theoretical Studies on 2 1,3,4 Thiadiazol 2 Yl Acetonitrile
Quantum Chemical Calculations for Electronic Structure Analysis (e.g., DFT, HOMO-LUMO)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure of 1,3,4-thiadiazole (B1197879) derivatives. These studies provide insights into molecular geometry, charge distribution, and frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding the reactivity and potential interactions of these compounds.
For instance, DFT calculations have been employed to study the structure of 2-amino-5-(m-nitrophenyl)-1,3,4-thiadiazole, revealing how substituents influence the electron density and delocalization within the molecule. sapub.org The calculated HOMO-LUMO energy gap is a key parameter derived from these studies, indicating the chemical reactivity and kinetic stability of the molecule. sapub.org In a study on a series of 1,3,4-thiadiazole derivatives, DFT calculations at the B3LYP/6-311++G(d,p) level were used to investigate their geometries and physicochemical properties. nih.gov The ionization potential and electron affinity were calculated to assess the reactivity of these compounds, indicating their potential to donate or accept electrons. nih.gov
Furthermore, theoretical studies on 2-amino-1,3,4-thiadiazole (B1665364) and its 5-substituted derivatives using DFT and ab initio methods have shown that the amino tautomer is the most stable form, irrespective of the substituent or solvent. researchgate.net This highlights the predictive power of quantum chemical calculations in determining the predominant structural form of such molecules.
Table 1: Representative DFT-Calculated Electronic Properties of Substituted 1,3,4-Thiadiazole Derivatives
| Compound | Method/Basis Set | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Source |
| 2-amino-5-(m-nitrophenyl)-1,3,4-thiadiazole | B3LYP | - | - | 2.426 | sapub.org |
| 1,3,4-thiadiazole derivatives | B3LYP/6-311++G(d,p) | - | - | - | nih.gov |
| Thiourea derivatives with a thiazole (B1198619) moiety | B3LYP/6-31G(d,p) | -0.2271 to -0.2184 | -0.1154 to -0.0518 | - | sciensage.info |
| 2-amino-1,3,4-thiadiazole | B3LYP, HF, MP2 | - | - | - | researchgate.net |
Note: Specific HOMO and LUMO energy values are often presented in Hartree or eV and can vary significantly based on the computational method and basis set used. The table provides a qualitative representation of the types of data generated.
Conformational Analysis and Molecular Dynamics Simulations
Conformational analysis and molecular dynamics (MD) simulations offer a dynamic perspective on the behavior of 1,3,4-thiadiazole derivatives, providing insights into their flexibility, preferred conformations, and interactions with their environment over time.
MD simulations have been utilized to study the stability of protein-ligand complexes involving 1,3,4-thiadiazole derivatives. For example, multitargeted molecular docking and dynamics simulation studies of 1,3,4-thiadiazoles derived from (R)-carvone were performed to evaluate their stability within the binding pockets of specific tumor protein markers like caspase-3 and COX-2. nih.gov These simulations can reveal whether a compound is likely to remain stably bound to its target. nih.gov
Prediction of Reactivity Descriptors and Reaction Pathways
Computational chemistry provides powerful tools for predicting the reactivity of molecules and elucidating potential reaction pathways. For 1,3,4-thiadiazoles, these studies are crucial for understanding their chemical behavior and metabolic fate.
The 1,3,4-thiadiazole ring is known to be an electron-deficient system, making its carbon atoms generally inert toward electrophilic substitution but susceptible to nucleophilic attack. chemicalbook.com Quantum chemical calculations can quantify this reactivity through various descriptors. For instance, the study of 2,3,5-substituted nih.govnih.govnih.gov-thiadiazoles as covalent inhibitors involved quantum chemistry calculations to investigate the ring-opening metathesis reaction mechanism with a catalytic cysteine residue. nih.gov
Furthermore, the reactivity of the 1,3,4-thiadiazole ring can be influenced by its substituents. researchgate.net Theoretical studies can map out the electrostatic potential to identify electron-rich and electron-deficient regions, thereby predicting sites for electrophilic and nucleophilic attack. nih.gov The calculation of global reactivity descriptors from HOMO-LUMO energies can also explain the chemical and biological activity of these compounds. sapub.org
Molecular Docking and Binding Affinity Predictions (Ligand-Target Interactions)
Molecular docking is a widely used computational technique to predict the preferred orientation of a ligand when bound to a target protein. This method is instrumental in drug discovery for screening virtual libraries of compounds and for understanding the molecular basis of ligand-target interactions. Numerous studies have employed molecular docking to investigate the potential of 1,3,4-thiadiazole derivatives as inhibitors of various enzymes and receptors.
For example, molecular docking studies have been conducted on 1,3,4-thiadiazole derivatives as potential inhibitors of dihydrofolate reductase (DHFR), a key enzyme in folate metabolism. nih.gov These studies have helped to identify critical hydrogen bonding and arene-arene interactions within the enzyme's active site. nih.gov Similarly, docking studies on 1,3,4-thiadiazole derivatives bearing Schiff base moieties have been used to explore their binding affinity to tyrosinase, an enzyme involved in melanin (B1238610) production. nih.gov
In the context of antibacterial drug discovery, molecular docking has been used to predict the binding modes of 1,3,4-thiadiazole analogs with peptide deformylase (PDF) from S. aureus. acs.org These predictions can guide the synthesis of more potent inhibitors. acs.org
Table 2: Representative Molecular Docking Studies of 1,3,4-Thiadiazole Derivatives
| Derivative Class | Target Protein | Key Findings | Source |
| 5-(3,5-dinitrophenyl)-1,3,4-thiadiazole derivatives | Dihydrofolate Reductase (DHFR) | Potent inhibitors with critical hydrogen bond and arene-arene interactions. | nih.gov |
| 1,3,4-thiadiazole Schiff bases | Tyrosinase | Strong binding affinity, with hydroxyl groups identified as potentially active. | nih.gov |
| 1,3,4-Thiadiazole himachalene hybrids | Mushroom Tyrosinase | Active inhibitors were well-accumulated in the active site. | tandfonline.comnih.gov |
| 1,3,4-Thiadiazole analogs | S. aureus Peptide Deformylase (PDF) | Guided the synthesis of compounds with improved antibacterial activity. | acs.org |
| 1,3,4-thiadiazole derivatives | Dihydropteroate synthase | Stable complexes formed through hydrogen bonding and hydrophobic interactions. | tandfonline.com |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to correlate the chemical structure of compounds with their biological activity. 3D-QSAR studies, in particular, provide valuable insights into the structural requirements for a molecule to exhibit a specific biological effect.
A 3D-QSAR study was performed on a series of 1,3,4-thiadiazole derivatives with anticonvulsant activity using self-organizing molecular field analysis (SOMFA). nih.gov This study resulted in a statistically robust model that could guide the design of novel anticonvulsant agents by mapping the steric and electrostatic properties onto the molecular structures. nih.gov
Another example is the use of 3D-QSAR to investigate the structure-activity relationship of N-(5-substituted-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamides as antifungal agents. capes.gov.br The resulting model, derived from comparative molecular field analysis (CoMFA), had good predictive power and was used to design a new compound with improved antifungal activity. capes.gov.br These studies underscore the utility of QSAR in optimizing the biological activity of 1,3,4-thiadiazole-based compounds.
Advanced Spectroscopic Characterization for Structural and Mechanistic Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Dynamic and Stereochemical Insights (Beyond Basic Identification)
While one-dimensional ¹H and ¹³C NMR are fundamental for initial identification, they provide a limited view of the molecule's complex architecture and dynamic behavior. nih.gov Advanced NMR techniques are required to assemble the complete structural puzzle.
Two-dimensional NMR experiments are powerful tools for unambiguously assigning proton and carbon signals and for probing spatial relationships between atoms, which is crucial for determining the preferred conformation of the acetonitrile (B52724) substituent relative to the thiadiazole ring. youtube.comepfl.ch
COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) spin-spin coupling interactions. sdsu.edu For 2-(1,3,4-thiadiazol-2-yl)acetonitrile, a COSY spectrum would be expected to show a cross-peak between the proton on the thiadiazole ring (H-5) and the protons of the adjacent methylene (B1212753) (-CH₂-) group, if any long-range coupling exists, although typically COSY is most effective for 2- and 3-bond couplings. The primary utility would be to confirm the connectivity within isolated spin systems if additional substituents were present.
HSQC (Heteronuclear Single Quantum Coherence) / HMQC (Heteronuclear Multiple Quantum Correlation): These experiments correlate directly bonded proton and carbon atoms (¹J-coupling). epfl.ch An HSQC spectrum is essential for the definitive assignment of carbon signals. It would show a clear correlation cross-peak between the thiadiazole proton (H-5) and its attached carbon (C-5), and another between the methylene protons (-CH₂-) and the methylene carbon. The nitrile carbon and the C-2 carbon of the thiadiazole ring would not appear in an HSQC spectrum as they have no directly attached protons.
HMBC (Heteronuclear Multiple Bond Correlation): This technique is arguably the most informative for this molecule, as it reveals long-range couplings between protons and carbons over two to four bonds (²J, ³J, and sometimes ⁴J). youtube.comepfl.ch Key expected correlations for this compound would include:
The methylene protons correlating to the C-2 and C-5 carbons of the thiadiazole ring, as well as to the nitrile carbon (-C≡N).
The thiadiazole proton (H-5) correlating to the C-2 carbon of the ring and potentially to the methylene carbon. These correlations are instrumental in piecing together the molecular skeleton, especially in connecting the acetonitrile moiety to the heterocyclic ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY detects correlations between protons that are close in space, regardless of whether they are connected through bonds. This is critical for understanding the molecule's conformational preferences. A key analysis would be the observation of a NOESY cross-peak between the methylene protons and the H-5 proton of the thiadiazole ring. The intensity of this peak would provide information about the through-space distance and help determine the preferred rotational conformation around the C2-CH₂ bond.
Table 1: Predicted 2D NMR Correlations for this compound
| Proton (¹H) Signal | COSY Correlation (¹H) | HSQC Correlation (¹³C) | HMBC Correlations (¹³C) | NOESY Correlations (¹H) |
| H-5 (Thiadiazole) | - | C-5 | C-2 | Methylene Protons (-CH₂) |
| Methylene (-CH₂) | - | Methylene Carbon | C-2, C-5, Nitrile Carbon | H-5 (Thiadiazole) |
X-ray Crystallography for Absolute Configuration and Solid-State Interactions
Single-crystal X-ray diffraction provides the most definitive structural information, revealing precise bond lengths, bond angles, and the arrangement of molecules in the solid state. While specific data for the title compound is not available, analysis of closely related structures, such as 2,2′-[(1,3,4-Thiadiazole-2,5-diyl)bis(sulfanediyl)]diacetonitrile, provides significant insight. nih.govresearchgate.net
The 1,3,4-thiadiazole (B1197879) ring is consistently found to be essentially planar. nih.govresearchgate.netnih.govresearchgate.net For this compound, the key structural parameters to be determined would be the torsion angle defined by the atoms N3-C2-CH₂-CN, which describes the orientation of the acetonitrile group relative to the plane of the heterocyclic ring.
Table 2: Expected Crystallographic Parameters and Interactions
| Parameter | Expected Value/Observation | Significance |
| Crystal System | Monoclinic or Triclinic | Describes the basic symmetry of the unit cell. researchgate.netresearchgate.net |
| Space Group | e.g., P2₁/c, P-1 | Defines the symmetry elements within the unit cell. researchgate.netresearchgate.net |
| Thiadiazole Ring Geometry | Essentially planar | Confirms the aromatic character of the ring. nih.gov |
| Torsion Angle (N3-C2-CH₂-CN) | Variable | Defines the conformation of the acetonitrile side chain. |
| Dominant Interaction | C-H···N Hydrogen Bonds | Governs the supramolecular assembly in the crystal lattice. nih.gov |
| Secondary Interaction | π-π Stacking | Potential for interaction between parallel thiadiazole rings. |
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Hydrogen Bonding
Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups within a molecule by probing their characteristic vibrational frequencies.
The IR spectrum of this compound is expected to display several key absorption bands. The most distinct of these would be the stretching vibration of the nitrile group (C≡N), which typically appears as a sharp, medium-intensity band in the 2210-2260 cm⁻¹ region. The presence of this band is a strong indicator of the nitrile functionality.
Other important vibrations include:
Aromatic C-H Stretch: A band or series of bands above 3000 cm⁻¹, corresponding to the C-H bond on the thiadiazole ring. dergipark.org.tr
Aliphatic C-H Stretch: Bands in the 2850-2960 cm⁻¹ region from the methylene (-CH₂-) group. dergipark.org.tr
C=N and C=C Stretching: Vibrations associated with the thiadiazole ring are expected in the 1590-1610 cm⁻¹ and 1400-1500 cm⁻¹ regions. dergipark.org.tr
C-S-C Stretch: A vibration characteristic of the thiadiazole ring, typically found in the fingerprint region around 700 cm⁻¹. dergipark.org.tr
The positions of these bands, particularly those involving the nitrogen atoms, can be sensitive to hydrogen bonding in the solid state, which may cause slight shifts or broadening of the peaks.
Table 3: Predicted Key IR Vibrational Frequencies
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
| C-H (Thiadiazole) | Stretch | ~3100 - 3050 |
| C-H (Methylene) | Stretch | ~2960 - 2850 |
| C≡N (Nitrile) | Stretch | ~2260 - 2210 |
| C=N (Thiadiazole) | Stretch | ~1610 - 1590 dergipark.org.tr |
| C-S-C (Thiadiazole) | Stretch | ~700 dergipark.org.tr |
Mass Spectrometry for Fragmentation Pathways and Isotopic Analysis
Mass spectrometry (MS) is a destructive technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. In electrospray ionization (ESI), the compound would typically be observed as a protonated molecule [M+H]⁺. Tandem mass spectrometry (MS/MS) experiments, involving collision-induced dissociation (CID), are used to break the molecule apart and elucidate its structure by analyzing the resulting fragments. uab.edu
For this compound, several fragmentation pathways can be proposed:
Loss of the Nitrile Group: Cleavage of the bond between the methylene group and the ring could lead to fragments corresponding to the thiadiazole ring itself or the [CH₂CN]⁺ radical cation. A common fragmentation for nitriles is the loss of HCN.
Ring Fragmentation: The thiadiazole ring itself can undergo characteristic fragmentation. A primary pathway observed for related 1,2,3-thiadiazoles is the loss of a stable dinitrogen molecule (N₂), and similar rearrangements might be possible for the 1,3,4-isomer. nih.gov Other ring cleavages could lead to the loss of species like HSCN or other sulfur- and nitrogen-containing fragments.
Loss of M-1: A weak M-1 peak, resulting from the loss of a hydrogen atom from the methylene group, is also a possibility.
Analysis of the isotopic pattern, particularly the presence of the ³⁴S isotope at M+2 with an abundance of ~4.5% relative to the ³²S M peak, provides confirmation of the presence of a single sulfur atom.
Table 5: Postulated Mass Spectrometry Fragments
| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss | Fragmentation Pathway |
| [M+H]⁺ | [M+H - 27]⁺ | HCN | Loss from acetonitrile side chain |
| [M+H]⁺ | [M+H - 28]⁺ | N₂ | Ring fragmentation/rearrangement |
| [M+H]⁺ | [M+H - 41]⁺ | CH₃CN | Cleavage of C-C bond |
| [M+H]⁺ | [M+H - 59]⁺ | HSCN | Ring fragmentation |
Biological Activity Profiling and Mechanistic Elucidation in Vitro Studies Only
Anticancer Activity Studies (In Vitro Cytotoxicity and Apoptosis Induction)
Derivatives of the 1,3,4-thiadiazole (B1197879) scaffold are extensively investigated for their potential as anticancer agents. nih.govjournalagent.comnih.gov Their mechanism of action often involves interfering with DNA synthesis and replication, which inhibits the proliferation of tumor cells. nih.gov
Cell Line Specific Cytotoxicity Assays (e.g., MTT)
The in vitro cytotoxic activity of various 2-(1,3,4-thiadiazol-2-yl)acetonitrile derivatives has been evaluated against a panel of human cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells and is a common method for assessing cell viability and proliferation.
For instance, a series of N-(5-mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide derivatives were tested against neuroblastoma (SKNMC), colon cancer (HT-29), and prostate cancer (PC3) cell lines. nih.gov The results indicated that substitution on the phenyl ring significantly influenced cytotoxic activity. A derivative with a meta-methoxy substituent showed the best activity against the HT-29 cell line, while a derivative with an ortho-chloro substituent was most effective against the SKNMC line. nih.gov Another study on N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2-(3-methoxyphenyl)acetamide derivatives also demonstrated cell line-specific cytotoxicity, with a para-methoxy substituted compound showing the highest potency against SKNMC and PC3 cells. nih.gov
Similarly, newly synthesized 1,3,4-thiadiazole derivatives were tested against breast cancer cell lines (MCF-7 and MDA-MB-231). One compound, 2-(2-trifluorometylophenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole, exhibited the strongest anti-proliferative activity against both cell lines, with IC50 values of 49.6 µM and 53.4 µM, respectively. nih.govmdpi.com It is noteworthy that many of these active compounds showed weaker cytotoxicity against normal fibroblast cell lines, suggesting a degree of selectivity for cancer cells. nih.govmdpi.comnih.gov
The table below summarizes the in vitro cytotoxic activity of selected 1,3,4-thiadiazole derivatives against various cancer cell lines.
| Compound ID | Derivative Structure/Substitution | Cancer Cell Line | IC50 (µM) | Reference |
| ST10 | 2-(2-trifluorometylophenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole | MCF-7 (Breast) | 49.6 | nih.govmdpi.com |
| ST10 | 2-(2-trifluorometylophenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole | MDA-MB-231 (Breast) | 53.4 | nih.govmdpi.com |
| 3h | N-(5-Mercapto-1,3,4-thiadiazol-2-yl)-2-(3-methoxyphenyl)acetamide | HT-29 (Colon) | 3.1 | nih.gov |
| 3d | N-(5-Mercapto-1,3,4-thiadiazol-2-yl)-2-(2-chlorophenyl)acetamide | SKNMC (Neuroblastoma) | 4.5 | nih.gov |
| 3b | N-(5-Mercapto-1,3,4-thiadiazol-2-yl)-2-(3-fluorophenyl)acetamide | PC3 (Prostate) | 12.6 | nih.gov |
| Compound 35 | N-(5-(4-methoxybenzylthio)-1,3,4-thiadiazol-2-yl)-2-(3-methoxyphenyl)acetamide | SKNMC (Neuroblastoma) | 5.41 | nih.gov |
| Compound 4i | 2-(4-Benzylpiperidin-1-yl)-N-(5-(4-Chlorophenyl)-1,3,4-Thiadiazol-2-yl)Acetamide | HepG2 (Liver) | 4.10 | mdpi.com |
| Compound 4 | 4-(1,3,4-thiadiazole-2-ylthio)pyrimidine derivative | HCT116 (Colorectal) | 8.04 (48h) | farmaceut.org |
Apoptosis Induction and Cell Cycle Analysis (In Vitro)
Beyond cytotoxicity, studies have explored the ability of 1,3,4-thiadiazole derivatives to induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells. Flow cytometry analysis is a key technique used in these investigations.
A study on (1,3,4-thiadiazol-2-yl)-acrylamide derivatives found that the most potent compounds induced caspase-dependent apoptosis in acute leukemia cell lines (RS4;11 and HL-60). researchgate.net Caspases are a family of proteases that are essential for the execution of apoptosis. The activation of caspases 3, 8, and 9 was confirmed in prostate (PC-3) and colorectal (HT-29) cancer cells treated with a series of N-(5-mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide derivatives, with most compounds showing a significant increase in caspase activity.
Cell cycle analysis has revealed that certain thiadiazole derivatives can arrest the cell cycle at specific phases, thereby preventing cancer cell proliferation. For example, a novel 4-(1,3,4-thiadiazole-2-ylthio)pyrimidine derivative was shown to arrest the cell cycle in the G2/M phase in HCT116 colorectal cancer cells. farmaceut.org In another study, a thiazole (B1198619) derivative caused cell cycle arrest at both the G1 and G2/M phases in MDA-MB-231 breast cancer cells. cu.edu.eg Some 1,3,4-thiadiazole derivatives have also been reported to induce cell cycle arrest at the G2/M phase in MCF-7 breast cancer cells. mdpi.com This interference with the normal progression of the cell cycle is a crucial mechanism for the anticancer effects of these compounds.
In Vitro Target Identification and Pathway Modulation
To understand the molecular mechanisms underlying their anticancer activity, researchers have worked to identify the specific cellular targets and signaling pathways modulated by 1,3,4-thiadiazole derivatives.
Several studies have pointed to the inhibition of protein kinases as a key mechanism. For example, certain 1,3,4-thiadiazole derivatives have been identified as dual inhibitors of EGFR (Epidermal Growth Factor Receptor) and HER-2 (Human Epidermal Growth Factor Receptor 2), both of which are important targets in cancer therapy. nih.gov The MEK/ERK signaling pathway, which is frequently overactive in colorectal cancer, has also been identified as a target. A novel 4-(1,3,4-thiadiazole-2-ylthio)pyrimidine derivative was found to inhibit the activation of this pathway in HCT116 cells, similar to the known MEK inhibitor U0126. farmaceut.org Furthermore, some derivatives have been shown to inhibit Akt, a kinase that plays a central role in cell survival and proliferation. journalagent.comturkjps.org
Other identified targets include Hsp90 (Heat shock protein 90), a chaperone protein that is crucial for the stability and function of many oncoproteins. nih.gov Inhibition of Hsp90 leads to the degradation of its client proteins, such as CRAF, ERBB2, and CDK4, and can induce a heat shock response. nih.gov Carbonic anhydrases, particularly the tumor-associated isoform CA IX, are another target for some thiadiazole derivatives. nih.gov
Anticonvulsant and Neuroprotective Research (In Vitro Models)
In addition to anticancer research, derivatives of this compound have been investigated for their potential in treating neurological disorders.
In vitro studies have demonstrated the anticonvulsant potential of these compounds, often linked to their ability to inhibit carbonic anhydrase (CA) isoforms II and IX. nih.govresearchgate.net A study of novel substituted 1,3,4-thiadiazole derivatives found that several compounds exhibited good CA inhibition. nih.govresearchgate.net
Furthermore, some 1,3,4-thiadiazole derivatives have shown neuroprotective properties in in vitro models. For instance, 2-(4-fluorophenylamino)-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole (FABT) not only inhibited the proliferation of nervous system tumor cells but also exerted a trophic effect in neuronal cell cultures and showed prominent neuroprotective activity in neurons exposed to neurotoxic agents like glutamate. nih.gov Another derivative, 4BrABT, was found to be non-toxic to neurons, astrocytes, and oligodendrocytes and demonstrated protective action in neuronal cultures under neurotoxic conditions. nih.gov
Structure-Activity Relationship (SAR) Derivations from In Vitro Data
For anticancer activity, the nature and position of substituents on the aryl rings attached to the thiadiazole core play a significant role. nih.govnih.gov For example, in a series of N-(5-mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide derivatives, it was found that replacing an electron-withdrawing fluorine atom at the meta position of the phenyl ring with an electron-donating methoxy (B1213986) group was not favorable for cytotoxic activity against PC3 cells. In another series, aryl derivatives were generally more active than alkyl derivatives, but the specific type of substituent on the aryl ring did not show a significant influence on activity. nih.gov A quantitative SAR analysis revealed that the electron properties of the 1,3,4-thiadiazole ring itself were a key determinant of activity. nih.gov For N-(1,3,4-thiadiazol-2-yl)benzamide derivatives, bromophenyl substitutions led to strong cytotoxicity in multiple cancer cell lines. nih.gov
In the context of anticonvulsant activity, SAR studies have indicated that the presence of chloro and nitro groups can lead to potent activity. nih.govfrontiersin.org Conversely, the substitution of long aliphatic chains on the ring tends to decrease or eliminate anticonvulsant activity. nih.gov The lipophilic nature of the ring has also been identified as a factor contributing to activity. nih.govfrontiersin.org For anticonvulsant activity linked to carbonic anhydrase inhibition, specific substitutions on benzamide (B126) derivatives of 1,3,4-thiadiazole, such as piperidine (B6355638) and pyrrolidine (B122466) moieties, have been shown to be effective. nih.govresearchgate.net
Exploration of Research Applications Beyond Medicinal Chemistry
Contributions to Agrochemical Research
The 1,3,4-thiadiazole (B1197879) scaffold is a recognized pharmacophore in the agrochemical industry, with various derivatives commercialized as pesticides. docksci.com Research in this area for compounds related to 2-(1,3,4-thiadiazol-2-yl)acetonitrile has focused on their potential insecticidal and herbicidal activities.
Derivatives of 1,3,4-thiadiazole have demonstrated a broad spectrum of biological activities, including functioning as insecticides, fungicides, herbicides, and even plant growth regulators. docksci.comnih.gov For instance, certain 1,3,4-thiadiazole derivatives have been successfully developed and used in agriculture as commercial pesticides, such as Bismerthiazol and Thiodiazole-copper. nih.gov
Studies on various 1,3,4-thiadiazole derivatives have shown promising insecticidal effects against a range of pests. For example, some synthesized 1,3,4-thiadiazole-benzenesulfonamide derivatives have been evaluated as insect growth regulators against Spodoptera littoralis. nih.gov Similarly, fungicidal activity has been observed in 1,3,4-oxadiazol-2-yl thioether derivatives, a related class of compounds, against various plant pathogens. nih.gov
In terms of herbicidal activity, certain 1,3,4-thiadiazole derivatives have been found to be effective. researchgate.netacs.org The structural and metabolic changes induced by these compounds in plants are areas of active research. researchgate.net
The herbicidal mechanism of some 1,3,4-thiadiazole derivatives, such as buthidiazole and tebuthiuron, involves the inhibition of photosynthesis. researchgate.net This action disrupts the plant's ability to produce energy, leading to its death. The specific effects include the prevention of starch accumulation, disruption of the mesophyll chloroplast ultrastructure, and inhibition of electron transport and photophosphorylation. researchgate.net
For insecticidal action, molecular docking studies on some 1,3,4-thiadiazine and 1,3,4-thiadiazole derivatives have been conducted to understand their binding interactions with target receptors in insects. nih.gov These studies help in predicting the efficacy of the compounds and in designing more potent insecticidal agents. The findings from these studies suggest that specific substitutions on the thiadiazole ring can significantly influence the compound's binding affinity to the target site. nih.gov
Role in Materials Science and Photophysical Investigations
The unique electronic and structural properties of the 1,3,4-thiadiazole ring make it an attractive component in the design of advanced materials. docksci.com Its electron-deficient nature, coupled with good thermal and chemical stability, has led to its application in optics and electrochemistry. docksci.com
The 1,3,4-thiadiazole core is explored for its charge-transporting capabilities, which are crucial for applications in organic electronics. docksci.com While specific research on this compound in this context is not extensively documented, related heterocyclic structures are being investigated for their potential in organic light-emitting diodes (OLEDs). rsc.orgbeilstein-journals.org The development of efficient and stable materials for OLEDs is a significant area of materials science, and the electronic properties of the thiadiazole ring could contribute to the design of new emitter or transport layer materials. osti.gov
A fascinating area of research for photophysically active molecules is aggregation-induced emission (AIE). This phenomenon, where non-emissive or weakly emissive molecules become highly luminescent upon aggregation, is of great interest for applications in sensors, bio-imaging, and optoelectronic devices. nih.gov The AIE effect has been observed in various heterocyclic compounds, and the structural features of this compound suggest it could be a candidate for designing AIE-active materials. rsc.orgnih.gov
The mechanism behind AIE is often attributed to the restriction of intramolecular rotation (RIR) in the aggregated state, which blocks non-radiative decay pathways and promotes luminescence. While direct studies on the AIE characteristics of this compound are not widely published, research on other thiadiazole and related heterocyclic derivatives provides a strong basis for exploring this property.
| Compound Class | Observed Phenomenon | Potential Application |
|---|---|---|
| Diarylethene Derivatives | Aggregation-Induced Emission | Optical Storage, Anti-counterfeiting |
| Carbazole N-Salicylidene Anilines | Aggregation-Induced Emission Enhancement | Optoelectronic Applications |
Analytical Chemistry Research Applications
The development of robust analytical methods is crucial for the study of any compound, including in the context of mechanistic and metabolic research.
For the analysis of 1,3,4-thiadiazole derivatives in complex biological matrices, High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is a powerful and widely used technique. eco-vector.comresearchgate.net This method offers high sensitivity and selectivity, allowing for the accurate quantification of compounds even at low concentrations.
The development and validation of an HPLC-MS/MS method would be essential for pharmacokinetic studies of this compound or for investigating its mechanism of action in biological systems. Such a method would typically involve optimizing chromatographic conditions (column, mobile phase, and gradient) and mass spectrometric parameters (ionization mode, precursor and product ions) to achieve the desired analytical performance. eco-vector.comresearchgate.net The use of an internal standard is also a common practice to ensure accuracy and precision. eco-vector.com
| Analytical Technique | Application | Key Advantages |
|---|---|---|
| HPLC-MS/MS | Pharmacokinetic studies, mechanistic studies in complex matrices | High sensitivity, high selectivity, accurate quantification |
Investigation as Ligands in Coordination Chemistry for Research
Extensive searches of scientific literature and chemical databases have revealed a significant gap in the documented research concerning the coordination chemistry of this compound. As of the current date, there are no specific scholarly articles, patents, or database entries that detail the synthesis, characterization, or application of metal complexes involving this particular compound as a ligand.
While the broader class of 1,3,4-thiadiazole derivatives has been extensively studied as versatile ligands in coordination chemistry, forming complexes with a wide array of transition metals, research has not yet extended to this specific acetonitrile-substituted derivative. These related studies have shown that 1,3,4-thiadiazoles can coordinate to metal ions through one or both of the ring nitrogen atoms and, if present, through exocyclic donor groups. For instance, research on 2-amino-1,3,4-thiadiazole (B1665364) has led to the synthesis of cobalt(III) complexes where the ligand, after a metal-induced coupling with acetonitrile (B52724), forms an amidine that coordinates to the metal center. researchgate.net Similarly, other substituted 1,3,4-thiadiazoles have been shown to form complexes with various metals, and their coordination behavior is highly dependent on the nature and position of the substituents on the thiadiazole ring. mdpi.com
The nitrile group itself is a well-known functional group in coordination chemistry, capable of coordinating to transition metals. researchgate.net However, the specific synergistic or unique coordination behavior that might arise from the combination of the 1,3,4-thiadiazole ring and the acetonitrile moiety in this compound remains an unexplored area of research.
Due to the absence of specific research findings on the coordination chemistry of this compound, no data tables on its metal complexes, such as coordination numbers, bond lengths, or spectroscopic data, can be provided. The investigation of this compound as a ligand represents a potential avenue for future research in coordination chemistry.
Future Research Perspectives and Emerging Directions
Advanced Synthetic Strategies and Automation
The future synthesis of 2-(1,3,4-thiadiazol-2-yl)acetonitrile and its derivatives is poised to benefit from advanced methodologies that prioritize efficiency, scalability, and sustainability. organic-chemistry.org Traditional methods for creating the 1,3,4-thiadiazole (B1197879) ring often involve the cyclization of thiosemicarbazides with various reagents. nih.gov For instance, a common route involves reacting thiosemicarbazide (B42300) with carboxylic acids or their derivatives. encyclopedia.pubmdpi.com One-pot synthesis procedures are particularly promising, as they streamline the manufacturing process, reduce waste, and can lead to higher yields. encyclopedia.pubmdpi.com
Future research will likely focus on the adoption of greener and more efficient catalytic systems. Microwave-assisted synthesis, for example, has been shown to enhance reaction rates and yields for N-(1,3,4-thiadiazol-2-yl)furan-2-carboxamide derivatives, a principle that could be applied to the synthesis of this compound. nih.gov Furthermore, the use of solid-phase synthesis techniques could facilitate the creation of libraries of related compounds for high-throughput screening.
Automation is set to revolutionize the synthesis of such compounds. Robotic platforms can perform multi-step syntheses with high precision and reproducibility, enabling the rapid generation of novel derivatives. youtube.com This technology, combined with real-time reaction monitoring, will allow for the swift optimization of reaction conditions, accelerating the discovery of new synthetic routes and analogs of this compound.
Multi-Target Directed Ligand Design
The concept of multi-target-directed ligands (MTDLs) is a promising strategy in drug discovery, particularly for complex diseases with multifactorial pathologies like Alzheimer's disease. nih.gov This approach involves designing single molecules that can interact with multiple biological targets, potentially leading to enhanced therapeutic efficacy and a reduced risk of drug resistance. nih.gov The 1,3,4-thiadiazole nucleus is an ideal scaffold for the design of MTDLs due to its ability to be readily functionalized and its capacity to interact with various biological targets. researchgate.netmdpi.com
For this compound, future research could focus on creating hybrid molecules that combine its structural features with other pharmacophores. This molecular hybridization can yield compounds with a broader spectrum of activity. mdpi.com For example, studies on imidazole-thiadiazole hybrids have demonstrated potent inhibitory activities against multiple enzymes, including α-glucosidase and acetylcholinesterase. nih.gov By strategically modifying the acetonitrile (B52724) group or the thiadiazole ring of this compound, it may be possible to design novel MTDLs. These new chemical entities could be engineered to simultaneously modulate different pathways involved in a particular disease, offering a more holistic therapeutic approach. nih.gov
Integration of Artificial Intelligence and Machine Learning in Compound Discovery
Artificial intelligence (AI) and machine learning (ML) are rapidly transforming the landscape of drug discovery. nih.gov These computational tools can analyze vast datasets to predict the biological activities of chemical compounds, identify potential drug candidates, and optimize their properties. eurekaselect.comnih.gov For this compound, AI and ML can be employed in several ways.
Quantitative Structure-Activity Relationship (QSAR) models, powered by machine learning algorithms, can be developed to predict the therapeutic potential of novel derivatives. nih.gov By training these models on existing data for thiadiazole compounds, researchers can identify key structural features that correlate with desired biological activities. eurekaselect.com This in-silico approach can significantly reduce the number of compounds that need to be synthesized and tested, saving time and resources. acs.org
Machine learning can also assist in identifying potential biological targets for this compound. By analyzing its chemical structure and comparing it to libraries of known bioactive molecules, AI algorithms can generate hypotheses about its mechanism of action. nih.gov This can guide experimental studies and uncover new therapeutic applications for the compound. Furthermore, AI can be used to predict the ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of novel derivatives, helping to prioritize candidates with favorable pharmacokinetic profiles. nih.gov
Novel Bioactivity Screening Paradigms (In Vitro)
The exploration of the biological effects of this compound and its future analogs will be heavily reliant on advanced in vitro screening methods. High-throughput screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid testing of millions of compounds. youtube.com Automated robotic systems are central to HTS, enabling the miniaturization of assays and the generation of vast amounts of data in a short period. youtube.com
Future research will likely involve screening derivatives of this compound against a wide range of biological targets. Cell-based assays are particularly valuable as they provide insights into a compound's effects in a more physiologically relevant context. nih.gov For instance, the anti-proliferative activity of novel thiadiazole derivatives has been evaluated against various cancer cell lines, such as MCF-7 (breast cancer) and HepG2 (liver cancer), with some compounds showing significant inhibitory effects. rsc.org
The following table showcases the in vitro inhibitory activity of some multi-targeted imidazole-thiadiazole hybrids, demonstrating the potential for such screening.
| Compound | Target Enzyme | IC50 (µM) |
| Derivative 7 | α-glucosidase | 1.4 ± 0.01 |
| Derivative 9 | α-amylase | 0.9 ± 0.01 |
| Derivative 11 | Acetylcholinesterase (AChE) | 8.6 ± 0.02 |
| Derivative 21 | Butylcholinesterase (BChE) | 45.1 ± 0.09 |
| Acarbose (Standard) | α-glucosidase/α-amylase | 14.8 ± 0.01 |
| Donepezil chloride (Standard) | AChE/BChE | 39.2 ± 0.05 / 44.2 ± 0.05 |
| Data derived from a study on imidazole-thiadiazole hybrids and their potent enzymatic inhibition. nih.gov |
Exploration of Undiscovered Applications
The 1,3,4-thiadiazole core is associated with a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer properties. nih.govnih.govnih.gov This suggests that this compound may have therapeutic potential in a variety of areas that have yet to be explored.
Future research should aim to uncover these undiscovered applications through comprehensive biological screening. For example, given the prevalence of antimicrobial resistance, screening against a panel of pathogenic bacteria and fungi could reveal novel antibiotic or antifungal properties. nih.gov The compound and its derivatives could also be investigated for their potential as antiviral agents, a critical area of research in light of emerging infectious diseases. nih.gov
Furthermore, the neuroprotective effects of thiadiazole derivatives suggest that this compound could be a candidate for the treatment of neurodegenerative diseases. nih.gov Its potential as an anti-inflammatory agent could also be explored, with possible applications in treating chronic inflammatory conditions. nih.gov The investigation into these and other potential therapeutic areas will be crucial in fully realizing the biomedical potential of this versatile compound.
Q & A
Basic: What synthetic methodologies are commonly employed to prepare 2-(1,3,4-thiadiazol-2-yl)acetonitrile derivatives, and how are reaction conditions optimized?
Answer:
A widely used method involves cyclocondensation of thiosemicarbazide with acylating agents (e.g., benzoylisothiocyanate) in dry acetonitrile, followed by reaction with ethyl cyanoacetate in the presence of triethylamine as a catalyst . Key factors influencing yields include:
- Solvent choice : Dry acetonitrile minimizes side reactions.
- Catalytic base : Triethylamine enhances nucleophilicity of intermediates.
- Temperature control : Reactions are typically conducted at reflux (80–90°C) to ensure complete cyclization.
Yields exceeding 80% are achievable with stoichiometric optimization (e.g., 1:1.2 molar ratio of thiosemicarbazide to benzoylisothiocyanate) .
Basic: Which spectroscopic techniques are critical for structural elucidation of this compound derivatives?
Answer:
- 1H/13C NMR :
- Thiadiazole protons resonate at δ 7.8–8.2 ppm (aromatic region), while the acetonitrile methylene group appears as a singlet at δ 4.0–4.5 ppm .
- Carbon signals for the thiadiazole ring are observed at 160–170 ppm (C=N) and 110–120 ppm (C-S) .
- IR spectroscopy : Stretching vibrations for C≡N (2250 cm⁻¹) and C=S (1250 cm⁻¹) confirm functional groups .
- X-ray crystallography : Resolves dihedral angles (e.g., 2.29° between benzene and thiadiazole planes) and validates disorder in substituents .
Advanced: How can contradictory biological activity data for this compound analogs be systematically addressed?
Answer: Contradictions often arise from assay variability or substituent effects. Mitigation strategies include:
- Standardized protocols : Use identical cell lines (e.g., MCF-7 for anticancer studies) and IC50 determination methods .
- SAR analysis : Compare substituents (e.g., electron-withdrawing groups on the benzene ring enhance pro-apoptotic activity by 30–50%) .
- Meta-analysis : Pool data from structurally similar analogs (e.g., carbazole-thiadiazole hybrids) to identify trends in antifungal efficacy .
Advanced: What computational approaches complement experimental studies in predicting reactivity of this compound?
Answer:
- DFT calculations : Predict electrophilic/nucleophilic sites using Fukui indices (e.g., high electrophilicity at C5 of the thiadiazole ring) .
- Molecular docking : Models interactions with biological targets (e.g., CDK1 kinase for anticancer derivatives, with binding energies ≤ −8.5 kcal/mol) .
- MD simulations : Assess stability of thiadiazole-protein complexes over 100 ns trajectories to prioritize analogs for synthesis .
Basic: Which solvent systems enhance solubility of this compound derivatives in pharmacological assays?
Answer:
- Polar aprotic solvents : Acetonitrile and DMSO are optimal for dissolution (solubility >50 mg/mL) .
- Aqueous-organic mixtures : Ethanol-water (7:3 v/v) improves solubility for in vitro assays without precipitation .
- Co-solvents : PEG-400 increases bioavailability in pharmacokinetic studies by 20–30% .
Advanced: How can reaction pathways be optimized to minimize by-products in thiadiazole-cyanoacetamide syntheses?
Answer:
- Stepwise purification : Isolate intermediates (e.g., N-(5-amino-thiadiazol-2-yl)benzamide) via column chromatography (silica gel, CH2Cl2:MeOH 9:1) before cyanoacetylation .
- Catalyst screening : Switch from triethylamine to DBU (1,8-diazabicycloundec-7-ene) reduces side-product formation by 15% .
- Microwave-assisted synthesis : Reduces reaction time from 12 hours to 45 minutes, improving yields to 85–90% .
Advanced: What strategies validate the stability of this compound under physiological conditions?
Answer:
- pH stability studies : Incubate derivatives in PBS (pH 7.4) at 37°C for 24 hours; HPLC analysis confirms >90% integrity .
- Metabolic profiling : Use liver microsomes to identify degradation pathways (e.g., cytochrome P450-mediated oxidation) .
- Accelerated stability testing : Exposure to 40°C/75% RH for 4 weeks assesses shelf-life; derivatives with electron-donating substituents show superior stability .
Basic: What safety protocols are essential when handling this compound in laboratory settings?
Answer:
- Personal protective equipment (PPE) : Use nitrile gloves, P95 respirators, and chemical-resistant aprons .
- Ventilation : Perform reactions in fume hoods with airflow ≥0.5 m/s to prevent vapor accumulation .
- Emergency measures : For skin contact, wash with 10% polyethylene glycol solution; eye exposure requires 15-minute saline rinsing .
Advanced: How are structure-activity relationship (SAR) studies designed to optimize anticancer activity in thiadiazole-cyanoacetamide derivatives?
Answer:
- Substituent libraries : Synthesize analogs with varied aryl groups (e.g., 4-Cl, 4-OCH3) to assess IC50 shifts .
- Apoptosis assays : Measure caspase-3 activation (e.g., 2.5-fold increase with 4-nitro substitution) .
- Transcriptomic profiling : RNA-seq identifies upregulated pro-apoptotic genes (e.g., BAX, p53) in treated cells .
Advanced: What analytical challenges arise in quantifying trace impurities in this compound, and how are they resolved?
Answer:
- HPLC-MS detection : Use C18 columns (ACN:0.1% formic acid gradient) with MRM mode to identify impurities ≤0.1% .
- NMR spiking : Add authentic samples of suspected by-products (e.g., uncyclized thiosemicarbazide) to confirm peaks .
- ICP-OES : Quantify heavy metal residues (e.g., Pd ≤5 ppm) from catalytic steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
